molecular formula C8H15FN2 B8780520 (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine

(3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine

Cat. No.: B8780520
M. Wt: 158.22 g/mol
InChI Key: QZFXTAVCZYQMQZ-HTRCEHHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine: is a compound that features a pyrrolidine ring substituted with a fluorine atom and a cyclopropanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of starting materials such as 3-pyrrolidinone and fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .

Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the role of fluorine in drug design and development .

Medicine: Its structural features make it a candidate for the design of drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain proteins and enzymes, leading to modulation of their activity. This interaction can affect various biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

  • N-((3R,4S)-4-Fluoropyrrolidin-3-yl)methylamine
  • N-((3R,4S)-4-Fluoropyrrolidin-3-yl)methylcyclopropane
  • N-((3R,4S)-4-Fluoropyrrolidin-3-yl)methylcyclopropanol

Comparison: (3R,4S)-3-cyclopropylaminomethyl-4-fluoropyrrolidine stands out due to its unique combination of a fluorine-substituted pyrrolidine ring and a cyclopropanamine group. This structural arrangement imparts distinct physicochemical properties, such as increased stability and enhanced binding affinity to biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H15FN2

Molecular Weight

158.22 g/mol

IUPAC Name

N-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]cyclopropanamine

InChI

InChI=1S/C8H15FN2/c9-8-5-10-3-6(8)4-11-7-1-2-7/h6-8,10-11H,1-5H2/t6-,8-/m1/s1

InChI Key

QZFXTAVCZYQMQZ-HTRCEHHLSA-N

Isomeric SMILES

C1CC1NC[C@H]2CNC[C@H]2F

Canonical SMILES

C1CC1NCC2CNCC2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

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